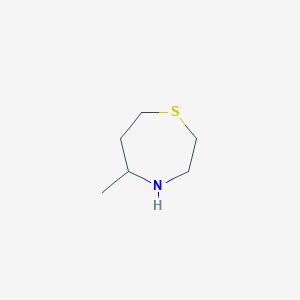

5-Methyl-1,4-thiazepane

Description

Structural Classification and Nomenclature of Thiazepine Systems

Thiazepines are a class of seven-membered heterocyclic compounds that contain one sulfur and one nitrogen atom within the ring. Their classification and nomenclature are determined by the relative positions of these heteroatoms and the degree of saturation in the ring.

Nomenclature : The term "thiazepine" denotes a seven-membered ring containing sulfur (thia) and nitrogen (aza) atoms. A fully saturated ring is referred to as a "thiazepane." The numbers, such as "1,4-", specify the locations of the heteroatoms. Therefore, "1,4-thiazepane" describes a saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4.

Isomerism : Thiazepines can exist as various structural isomers depending on the placement of the sulfur and nitrogen atoms. researchgate.net When fused with a benzene (B151609) ring, they form benzothiazepines, which are similarly classified (e.g., 1,4-benzothiazepine, 1,5-benzothiazepine). researchgate.net The degree of saturation also leads to different classifications, such as dihydrothiazepines or tetrahydrothiazepines. researchgate.net

Table 1: Structural Isomers of Thiazepine This table illustrates the possible positional isomers for a monocyclic thiazepine ring.

| Isomer Name | Position of Sulfur Atom | Position of Nitrogen Atom |

| 1,2-Thiazepine | 1 | 2 |

| 1,3-Thiazepine | 1 | 3 |

| 1,4-Thiazepine | 1 | 4 |

General Significance of Seven-Membered Sulfur-Nitrogen Heterocycles in Chemical Research

Seven-membered heterocycles are a vital class of compounds in chemical research due to their unique structural properties and diverse applications. numberanalytics.com Those containing both sulfur and nitrogen atoms, such as thiazepines, are particularly significant.

Pharmacological Importance : These compounds are recognized as important drug scaffolds and are found in many biologically active molecules. numberanalytics.comnih.gov Research has demonstrated their potential as antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer agents. nih.govchemmethod.comchemmethod.com For instance, certain tricyclic thiazepine derivatives have been identified as promising anti-drug-resistant cancer agents. nih.gov

Medicinal Chemistry : In medicinal chemistry, seven-membered heterocycles have been commonly used in the development of drugs targeting the central nervous system. nih.gov The three-dimensional structure of saturated rings like 1,4-thiazepanes makes them attractive fragments for modern drug discovery, as increased 3D character can lead to improved specificity in protein-binding assays. nih.gov

Materials Science : Beyond pharmaceuticals, these heterocycles are also explored in materials science for creating new materials with specific properties, such as conducting polymers used in electronic devices. numberanalytics.com

Rationale for Focused Academic Inquiry on 5-Methyl-1,4-Thiazepane Derivatives

While direct research on this compound is not extensively documented, a clear rationale for academic inquiry can be established based on established principles of medicinal chemistry and the known properties of the parent scaffold.

Enhancing 3D Structural Diversity : There is a recognized need to increase the diversity of 3D-rich fragments in screening libraries for drug discovery. nih.gov Saturated seven-membered rings like 1,4-thiazepanes are considered valuable scaffolds in this regard. nih.gov The synthesis of the 5-methyl derivative would provide a novel, structurally distinct variant, expanding the available chemical space for screening against difficult drug targets like bromodomains. nih.gov

Building on a Privileged Scaffold : The 1,4-thiazepane (B1286124) core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. Acylated 1,4-thiazepanes have been identified as ligands for the BRD4 protein, an anticancer drug target. nih.gov Investigating derivatives like this compound is a logical step to optimize this activity and develop new therapeutic agents.

Current State of Research on 1,4-Thiazepane Derivatives

Current research on 1,4-thiazepane derivatives is active and focuses primarily on synthesis and biological evaluation.

Synthetic Methodologies : A significant area of research is the development of efficient synthetic routes to access these molecules. A recently reported one-pot synthesis uses α,β-unsaturated esters and 1,2-amino thiols to form 1,4-thiazepanones, which are precursors to 1,4-thiazepanes. nih.gov Another common method involves the cyclization reaction of α,β-unsaturated carbonyl compounds with ortho-mercaptoaniline in an alkaline medium. chemmethod.comchemmethod.com These efforts aim to improve reaction time, yield, and substrate scope, facilitating the creation of diverse derivative libraries. nih.gov

Biological Applications : The biological potential of 1,4-thiazepane derivatives is a major research driver. Numerous studies have focused on their antibacterial properties against both gram-positive and gram-negative bacteria. chemmethod.comchemmethod.com Furthermore, the scaffold is being actively investigated in oncology, with acylated 1,4-thiazepanes characterized as new ligands for BET bromodomains, which are targets in cancer therapy. nih.gov Researchers are also creating novel, complex heterocyclic systems fused with the 1,4-thiazepine ring to explore new pharmacological activities. tandfonline.com

Table 2: Chemical Properties of a Representative this compound Derivative Data for the specific compound 5-Methyl-3-(1-methylcyclopropyl)-1,4-thiazepane. nih.gov

| Property | Value |

| IUPAC Name | 5-methyl-3-(1-methylcyclopropyl)-1,4-thiazepane |

| Molecular Formula | C₁₀H₁₉NS |

| Molecular Weight | 185.33 g/mol |

| Canonical SMILES | CC1CCSCC(N1)C2(CC2)C |

| InChIKey | DJBLQFSLNKPJDH-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZGEWJZJFNIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for 5-Methyl-1,4-Thiazepane Derivatives

Modern analytical chemistry offers several powerful tools for the elucidation of complex molecular structures. For derivatives of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous characterization of these heterocyclic compounds.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In ¹H-NMR spectroscopy of the this compound scaffold, distinct signals are expected for the methyl group and the methylene (B1212753) protons of the seven-membered ring. The methyl protons (CH₃) typically appear as a doublet in the upfield region of the spectrum. The protons on the carbon adjacent to the methyl group (C5-H) would present as a multiplet. The methylene protons (CH₂) within the thiazepane ring are chemically non-equivalent due to their proximity to the nitrogen and sulfur heteroatoms, resulting in complex multiplets. Protons adjacent to the nitrogen atom (at C3 and C5) are expected to be shifted downfield compared to those adjacent to the sulfur atom (at C2 and C7) due to the differing electron-withdrawing effects of the heteroatoms.

Table 1: Predicted ¹H-NMR Chemical Shifts for the this compound Core

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C5-CH₃ | ~1.1 - 1.3 | Doublet |

| Ring CH₂ | ~2.5 - 3.5 | Multiplet |

| Ring CH | ~2.8 - 3.2 | Multiplet |

Note: Predicted values are based on general principles and data from similar heterocyclic systems. Actual shifts can vary based on solvent and substituents.

The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. For this compound, six distinct signals are anticipated. The methyl carbon will appear at the highest field (lowest ppm value). The carbons adjacent to the nitrogen (C3, C5) and sulfur (C2, C7) atoms will be shifted downfield due to the deshielding effect of the heteroatoms. The chemical shifts of these carbons are sensitive to the introduction of substituents on the ring, making ¹³C-NMR a valuable tool for confirming the structure of derivatives researchgate.net.

Table 2: Predicted ¹³C-NMR Chemical Shifts for the this compound Core

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5-CH₃ | ~15 - 25 |

| C6 | ~30 - 40 |

| C2, C7 (adjacent to S) | ~35 - 45 |

Note: Predicted values are based on general principles and data from similar heterocyclic systems oregonstate.eduwisc.edu. Actual shifts can vary.

¹⁹F-NMR is a highly sensitive technique used when a fluorine atom is present in the molecule or, more innovatively, in a biological target. 1,4-Thiazepanes have been identified as ligands for bromodomain and extraterminal domain (BET) proteins, which are crucial anticancer drug targets nih.gov. In a technique known as protein-observed ¹⁹F NMR, the protein of interest (e.g., BRD4-D1) is labeled with a fluorine-containing amino acid, such as 5-fluorotryptophan nih.gov.

When a 1,4-thiazepane (B1286124) derivative binds to the fluorinated protein, it perturbs the local chemical environment of the nearby ¹⁹F label. This interaction causes a measurable change in the chemical shift of the fluorine signal in the ¹⁹F-NMR spectrum. By titrating the thiazepane ligand into the protein solution and monitoring these chemical shift changes, researchers can confirm binding and determine the dissociation constant (Kd), a measure of binding affinity nih.govnih.gov. This method is particularly powerful for fragment-based drug discovery and has been used to characterize the binding of several 1,4-thiazepane derivatives, demonstrating their potential as therapeutic agents nih.govnih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending dummies.com. For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H, N-H, C-N, and C-S bonds pressbooks.pubopenstax.org.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine | N-H stretch | 3300 - 3500 | Medium, sharp |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Alkane | C-H bend | 1350 - 1470 | Medium |

| Amine | C-N stretch | 1000 - 1250 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. For this compound (C₆H₁₃NS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the 1,4-thiazepane ring under electron impact ionization is expected to be driven by the presence of the heteroatoms. A common fragmentation pathway for amines and thioethers is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the heteroatom miamioh.edu. This would lead to the loss of alkyl radicals and the formation of stable, resonance-stabilized fragment ions. The fragmentation pattern serves as a molecular fingerprint that can help confirm the identity of the compound and distinguish it from its isomers libretexts.orgmsu.edu.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol |

| Monoisotopic Mass | 131.07687 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute Configuration and Solid-State Structures

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute configuration if the molecule is chiral. This method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation.

A thorough search of publicly available scientific literature and crystallographic databases indicates that there are currently no published X-ray crystal structures for this compound. Consequently, detailed experimental data on its solid-state conformation, crystal packing, and absolute configuration are not available at this time. The acquisition of such data would require the synthesis of a single crystal of sufficient quality and subsequent analysis by X-ray diffraction.

Integration of Spectroscopic Data for Structural Confirmation

The definitive structural confirmation of this compound would be achieved through the synergistic integration of various spectroscopic techniques. Although experimental data is not presently available in the literature, a hypothetical approach to structural confirmation can be outlined based on standard analytical practices.

Initially, ¹H NMR spectroscopy would be employed to identify the number of unique proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling patterns. For this compound, one would expect to observe distinct signals for the methyl protons, the methine proton at the 5-position, and the methylene protons at the 2, 3, 6, and 7 positions of the thiazepane ring.

Subsequently, ¹³C NMR spectroscopy, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), would reveal the number of unique carbon environments and distinguish between methyl, methylene, and methine carbons. This would provide a carbon skeleton framework of the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would then be utilized to establish connectivity. COSY spectra would reveal proton-proton couplings, confirming the arrangement of protons within the ring system. HSQC spectra would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals.

Finally, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which can be used to deduce its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, corroborating the connectivity established by NMR. The comparison of experimental mass spectral data with the predicted values, as shown in the table above, would provide strong evidence for the presence of this compound.

The collective and corroborative evidence from these spectroscopic methods would lead to an unambiguous confirmation of the chemical structure of this compound.

Theoretical and Computational Investigations of 5 Methyl 1,4 Thiazepane Systems

Conformational Analysis and Energy Landscapes

The seven-membered 1,4-thiazepane (B1286124) ring is inherently flexible, capable of adopting multiple conformations in a complex potential energy landscape. The presence of a methyl group at the C5 position introduces additional steric factors that influence the relative stability of these conformers.

Seven-membered rings, such as the 1,4-thiazepane core, lack the high symmetry of cyclohexane (B81311) and exhibit a more complex conformational profile. They can exist in several low-energy conformations, principally described as chair, boat, and a family of twisted (or twist-boat) forms. nih.govnih.gov For the parent 1,4-thiazepane ring, these conformers are interconverted through low-energy barriers.

Studies on analogous seven-membered heterocycles, like 1,4-diazepanes, have shown that twist-boat conformations can be the global minimum on the potential energy surface. nih.gov The chair and boat forms often represent local minima or transition states. The exact energy hierarchy is sensitive to the nature of the heteroatoms and the substitution pattern. For 5-Methyl-1,4-thiazepane, the methyl substituent at C5 can exist in either an axial-like or equatorial-like position in each of these ring conformations, further diversifying the conformational possibilities.

Conformational searches are often initiated using computationally less expensive methods like molecular mechanics (MM) force fields or semiempirical quantum mechanical methods. researchgate.net Force fields, such as Tripos, model a molecule as a collection of atoms connected by springs, using a set of parameters to calculate the steric and electrostatic energies of different conformations. This approach is rapid and suitable for exploring the vast conformational space of flexible molecules.

Semiempirical methods, such as Austin Model 1 (AM1), offer a simplified quantum mechanical description of the molecule. wikipedia.orguni-muenchen.de AM1, developed by Michael Dewar's group, is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and uses parameters derived from experimental data to simplify the calculations. researchgate.net These methods are faster than ab initio calculations and can provide reasonable geometries and relative energies for different conformers. researchgate.net A typical computational workflow would involve an initial broad conformational search using a force field, followed by geometry optimization of the low-energy conformers using a semiempirical method like AM1 to refine the structures and their energetic ordering.

For a more accurate determination of the geometries and relative energies of the conformers of this compound, Density Functional Theory (DFT) is a widely used and reliable method. researchgate.net DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G* or larger), can provide optimized structures that are very close to those determined experimentally. nih.govmdpi.com

After an initial screening with lower-level methods, the distinct conformers of this compound would be re-optimized using DFT. This process yields precise bond lengths, bond angles, and dihedral angles. Furthermore, frequency calculations are typically performed at the same level of theory to confirm that the optimized structures are true energy minima (having no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy, which determines the relative population of conformers at a given temperature.

| Conformer | Methyl Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Twist-Chair | Equatorial | 0.00 | 75.1 |

| Twist-Chair | Axial | 1.50 | 7.3 |

| Chair | Equatorial | 0.85 | 12.5 |

| Boat | Equatorial | 2.10 | 2.8 |

| Chair | Axial | 2.50 | 1.5 |

| Boat | Axial | 3.50 | 0.8 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted seven-membered rings. It does not represent experimentally verified values for this compound.

The introduction of a methyl group at the C5 position of the 1,4-thiazepane ring has significant stereochemical implications. nih.gov The "magic methyl" effect, as it is sometimes called in medicinal chemistry, can drastically alter the conformational preferences of a molecule. princeton.edu In the case of this compound, the methyl group will generally prefer an equatorial-like position to minimize steric clashes with other atoms in the ring, particularly 1,3-diaxial interactions. unina.it

This preference for an equatorial orientation can shift the equilibrium between different ring conformations. For instance, a chair conformation that allows the methyl group to be equatorial might become more stable relative to a twist-boat form where it would experience greater steric strain. illinois.edu The steric hindrance caused by the methyl group can also increase the energy barrier for ring inversion, making the molecule conformationally more rigid compared to the unsubstituted parent compound. nih.gov Computational analysis allows for the quantification of these steric effects by comparing the energies of conformers with axial versus equatorial methyl groups.

Chemical Reactivity and Functionalization Strategies

Modifications at the 1,4-Thiazepane (B1286124) Core, including at the 5-Methyl Position

The functionalization of the 1,4-thiazepane core often begins with the synthesis of a precursor, typically a 1,4-thiazepan-5-one. An efficient, one-pot synthesis involves the cyclization of α,β-unsaturated esters with 1,2-amino thiols like cysteamine. nih.gov This method is advantageous as it proceeds in reasonable time (0.5–3 hours) and tolerates a wide range of functional groups. nih.gov

Once the 1,4-thiazepanone precursor is formed, the core can be modified. A common strategy is the reduction of the ketone at the 5-position to a methylene (B1212753) group, yielding the saturated 1,4-thiazepane ring. This reduction can be achieved using reagents such as sodium borohydride (B1222165)/iodine or borane (B79455) dimethylsulfide. nih.gov

Subsequent modifications predominantly occur at the nitrogen atom (N-4) due to its nucleophilicity. This position is readily functionalized through reactions like acylation or conversion to carbamates and amides. nih.gov These transformations allow for the attachment of various molecular fragments to the core structure. While functionalization at the 5-methyl position is less commonly reported, modifications could theoretically involve radical reactions or activation of the adjacent C-H bonds. The sulfur atom (S-1) also presents a site for modification, primarily through oxidation to form sulfoxides or sulfones, which can alter the molecule's polarity and hydrogen-bonding capabilities.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The systematic introduction of diverse chemical groups onto the 5-Methyl-1,4-thiazepane scaffold is a cornerstone of structure-activity relationship (SAR) studies. The goal of SAR is to understand how specific structural changes influence a compound's biological activity, thereby guiding the design of more potent and selective molecules. chemisgroup.us Thiazepine derivatives have been investigated for a range of biological activities, including antibacterial and anticancer properties. chemmethod.comresearchgate.net

A practical application of this strategy was demonstrated in the development of ligands for the bromodomain and extraterminal domain (BET) family of proteins, which are targets in cancer research. nih.gov Starting from a 1,4-thiazepanone core, various substituents were introduced, primarily at the N-4 position after reduction of the ketone. nih.gov This allowed for the creation of a library of acylated 1,4-thiazepane molecules, which were then screened for their binding affinity to the BRD4 protein. nih.gov This approach enables researchers to identify key structural features required for biological activity. nih.govchemisgroup.us

The table below summarizes the synthesis of various N-functionalized 1,4-thiazepanes and their corresponding binding affinities for the BRD4 bromodomain, illustrating a typical SAR study.

| Compound ID | Precursor Ketone | R Group (at N-4) | Binding Affinity (Kd, µM) |

| 1a | 3a | 4-fluorobenzoyl | >5000 |

| 1c | 3c | 4-fluorobenzoyl | 1400 |

| 1g | 3g | 4-fluorobenzoyl | 1800 |

| 1h | 3h | 4-fluorobenzoyl | 800 |

Data sourced from a study on 1,4-thiazepanes as new BET bromodomain ligands. nih.gov

Ring Expansion and Contraction Reactions of Thiazepine Systems

Modifying the size of the heterocyclic ring through expansion or contraction reactions is a known strategy in organic synthesis to access novel scaffolds. uchicago.edu For thiazepine systems, these transformations can lead to different classes of heterocyclic compounds. While specific examples detailing the ring expansion or contraction of this compound are not prevalent, the chemistry of related systems provides insight into potential pathways.

Ring expansion reactions have been documented for related benzothiazepine (B8601423) systems. researchgate.netnih.gov These reactions can involve rearrangements like the Beckmann or Schmidt reactions on cyclic ketone precursors. nih.gov For instance, a rearrangement involving ring expansion was observed during the reaction of 2-bromomethyl-1,3-thiaselenole with thiourea, which resulted in the formation of a six-membered thiaselenine derivative instead of the expected five-membered ring product. mdpi.com

Conversely, ring-opening reactions can be employed to transform a fused-ring system into a functionalized larger ring. In the synthesis of 1,4-benzodiazepine (B1214927) derivatives, a fused four-membered azetidine (B1206935) ring was selectively opened. mdpi.com This was achieved by first converting the azetidine nitrogen into a more reactive quaternary ammonium (B1175870) salt, which then underwent nucleophilic attack to yield a functionalized seven-membered benzodiazepine (B76468) ring. mdpi.com Such strategies could theoretically be adapted to the thiazepane system to modify its core structure.

Regioselective and Stereoselective Functionalization

Achieving control over the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of new functional groups is a critical challenge in the synthesis of complex molecules like this compound.

Regioselectivity ensures that a reaction occurs at a specific site when multiple reactive positions are available. In the synthesis of related 1,4-benzothiazines, a high degree of regioselectivity was achieved during the reaction between 2-aminothiophenol (B119425) and functionalized epoxides. researchgate.net The more nucleophilic sulfur atom exclusively attacked the more electrophilic carbon of the epoxide ring, dictating the final arrangement of the atoms in the heterocyclic product. researchgate.net Modern methods like transition-metal-catalyzed C-H functionalization also offer powerful tools for achieving regioselectivity on complex heterocyclic systems, although their application to 1,4-thiazepanes is an area for further exploration. mdpi.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The this compound core contains at least one stereocenter at the C-5 position. The introduction of additional substituents can create more stereocenters, making stereocontrol essential. In the synthesis of 1,4-thiazepanone precursors, the cyclization reaction using cysteine derivatives can proceed with a moderate to high degree of diastereoselectivity. nih.gov This means that one diastereomer (a stereoisomer that is not a mirror image) is formed in greater amounts than the other, influencing the 3D shape of the final molecule. nih.gov

The following table illustrates the diastereoselectivity observed in the synthesis of different thiazepanone compounds.

| Compound ID | 1,2-Aminothiol Used | Diastereomeric Ratio (dr) |

| 3x | L-cysteine | 2.3:1 |

| 3y | L-penicillamine | >95:1 |

Data from a study on the efficient synthesis of 1,4-thiazepanones. nih.gov

This control over stereochemistry is vital, as different stereoisomers of a drug can have vastly different biological activities.

Mechanistic Biological Investigations of 1,4 Thiazepane Derivatives

Structure-Activity Relationship (SAR) Studies of 1,4-Thiazepane (B1286124) Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For the 1,4-thiazepane scaffold, which forms the core of 5-Methyl-1,4-thiazepane, several studies have explored how different substituents and structural features influence their therapeutic potential.

Research on various 1,4-thiazepine and 1,5-benzothiazepine (B1259763) derivatives has demonstrated that the nature and position of substituents on the heterocyclic ring and any associated phenyl rings significantly impact their biological effects.

For instance, the introduction of halogens (e.g., fluorine, chlorine) on a phenyl ring attached to the thiazepine core has been shown to enhance the cytotoxic activity of these compounds against cancer cell lines. This is often attributed to the electron-withdrawing nature of halogens, which can alter the electronic properties of the molecule and improve its interaction with biological targets. nih.gov

Similarly, the presence of a nitro group , another strong electron-withdrawing group, has been associated with improved biological activity in some series of 1,5-benzothiazepine derivatives. nih.gov

More recently, the incorporation of enyne moieties into the 1,4-thiazepine structure has yielded compounds with significant anticancer properties. These modifications can introduce conformational rigidity and provide additional points of interaction with target proteins, leading to enhanced efficacy. acs.org

It is important to note that no specific studies were found that exclusively detail the impact of a methyl group at the 5-position of the 1,4-thiazepane ring. The biological implications of this specific substitution remain to be elucidated through dedicated research.

The 1,4-thiazepane ring is non-planar and can possess chiral centers, leading to the existence of different stereoisomers. The spatial arrangement of substituents is often a critical determinant of biological activity, as molecular targets such as enzymes and receptors are themselves chiral.

For related 1,5-benzothiazepine derivatives, studies have shown a clear difference in the potency of cis and trans isomers, with the cis configuration often being more active. nih.gov Furthermore, the axial chirality of certain derivatives has been demonstrated to significantly influence their inhibitory activity against specific receptors. nih.gov

While this compound possesses a chiral center at the 5-position, no studies were identified that have synthesized and evaluated the individual enantiomers to determine the impact of this specific stereochemistry on its biological profile.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For derivatives of the related 1,5-benzothiazepine scaffold, pharmacophore models have been developed to understand the structural requirements for their anticancer activity. nih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

However, a specific pharmacophore model for this compound has not been reported in the available literature. Development and validation of such a model would be contingent on the availability of a series of analogs with corresponding biological activity data.

Exploration of Enzymatic Inhibition Mechanisms

The therapeutic effects of many drugs are mediated through the inhibition of specific enzymes. For the broader class of 1,4-thiazepine derivatives, research has pointed towards their potential as kinase inhibitors.

Several studies on 1,4-thiazepine and 1,5-benzothiazepine derivatives have identified the Epidermal Growth Factor Receptor (EGFR) kinase as a key molecular target. acs.orgnih.gov EGFR is a protein that plays a critical role in cell growth and proliferation, and its overactivity is implicated in many types of cancer. dovepress.com The inhibition of EGFR kinase activity by these compounds is believed to occur through their binding to the ATP-binding site of the enzyme, which prevents the signaling cascade that leads to cell proliferation and survival. acs.org

A crucial consequence of EGFR inhibition is the induction of apoptosis, or programmed cell death, in cancer cells. One of the mechanisms by which 1,4-thiazepine derivatives are proposed to achieve this is through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.

Inhibition of the EGFR signaling pathway has been shown to lead to the downregulation of anti-apoptotic proteins such as Bcl-2. acs.org Concurrently, there is an observed upregulation of pro-apoptotic proteins like Bax. acs.org This shift in the balance between pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade, leading to the demise of the cancer cell.

While these findings for the broader 1,4-thiazepine class are promising, it is crucial to reiterate that no specific experimental data was found to confirm that this compound itself acts as an EGFR kinase inhibitor or that it influences the expression of anti-apoptotic proteins.

The current body of scientific literature provides a foundational understanding of the structure-activity relationships and potential mechanisms of action for the 1,4-thiazepane and related benzothiazepine (B8601423) scaffolds. These studies highlight the importance of substituent effects, stereochemistry, and kinase inhibition in the biological activity of these compounds. However, there is a conspicuous absence of research focused specifically on this compound. Therefore, the detailed mechanistic insights as outlined in this article are based on inferences from related compounds and underscore the need for future research to specifically investigate the biological profile of this compound.

Inhibition of Kinase Activities (e.g., EGFR Kinase)

Upregulation of Pro-Apoptotic Proteins and Caspase Activity

Recent research into enyne-modified 1,4-thiazepine (TZEP) derivatives has highlighted their potential as cytotoxic agents that can induce apoptosis in cancer cells. acs.orgacs.org In vitro studies on specific cancer cell lines have demonstrated that treatment with certain TZEP derivatives leads to a significant modulation of key proteins involved in the apoptotic pathway. acs.org

One particular derivative, TZEP7, was shown to induce apoptosis across various cancer types. acs.org Mechanistic investigations using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) revealed that TZEP7 treatment resulted in the upregulation of the pro-apoptotic protein Bax and a corresponding downregulation of the anti-apoptotic protein Bcl-2. acs.orgacs.org This shift in the Bax/Bcl-2 ratio is a critical event that favors mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic cascade. Furthermore, the treatment led to increased levels of caspases, which are the executive enzymes of apoptosis, responsible for cleaving cellular substrates and orchestrating the dismantling of the cell. acs.org These findings collectively indicate that these 1,4-thiazepine derivatives can trigger programmed cell death by modulating the expression of crucial apoptotic regulatory proteins. acs.org

Interaction with Bromodomains (e.g., BET Bromodomains)

The 1,4-thiazepane scaffold has been identified as a valuable three-dimensional (3D) fragment for interacting with bromodomains, particularly those of the Bromodomain and Extra-Terminal domain (BET) family. nih.gov BET proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating gene expression and are considered important targets in oncology. nih.govmdpi.com

A fragment screen utilizing nuclear magnetic resonance (NMR) first identified acylated 1,4-thiazepanes as novel ligands for BET bromodomains. nih.gov Subsequent synthesis and characterization of various 1,4-thiazepane derivatives confirmed their ability to bind to the first bromodomain of BRD4 (BRD4-D1). nih.gov Protein-observed ¹⁹F NMR was used to characterize the binding of these new ligands. acs.org The affinity of these compounds for BRD4 highlights the potential of the 1,4-thiazepane scaffold in the development of new epigenetic modulators. nih.gov The 3D character of the seven-membered thiazepane ring is thought to contribute to improved specificity in protein-binding interactions compared to flatter, aromatic ring systems commonly found in fragment libraries. nih.gov

Below is a data table summarizing the binding affinity of selected 1,4-thiazepane derivatives for the BRD4 bromodomain.

| Compound | Binding Affinity (Kd, µM) for BRD4-D1 | Reference |

|---|---|---|

| 1g | 1400 ± 200 | nih.gov |

| 1h | 1200 ± 100 | nih.gov |

Inhibition of Lipoxygenase Enzymes (e.g., 15-Lipoxygenase)

Derivatives of the 1,4-thiazepine scaffold have been investigated for their potential to inhibit lipoxygenase (LOX) enzymes, which are key players in the biosynthesis of inflammatory mediators like leukotrienes. tandfonline.comnih.gov Theoretical studies, specifically molecular docking, have been employed to evaluate the inhibitory activity of novel dipyrimido[4,5-b:4′,5′-e] nih.govnih.govthiazepine derivatives against soybean 15-lipoxygenase (15-LOX), a common model for human lipoxygenases. tandfonline.com

These computational studies predicted that several synthesized compounds could act as potent theoretical inhibitors of 15-LOX. The docking results indicated that the inhibitory activity (Ki) of certain derivatives was lower than that of a standard 15-LOX inhibitor. tandfonline.com The proposed mechanism of inhibition involves the orientation of the thiazepine derivatives toward the non-heme iron-containing active site. A key interaction appears to be a hydrogen bond between a sulfur atom of the thiazepine ring and the histidine residue His518 of the 15-lipoxygenase enzyme, which is considered essential for the inhibitory action. tandfonline.com

The table below presents the theoretical binding energies and inhibition constants for selected dipyrimido[4,5-b:4′,5′-e] nih.govnih.govthiazepine derivatives against 15-LOX.

| Compound | Binding Energy (kcal/mol) | Theoretical Inhibition Constant (Ki, nM) | Reference |

|---|---|---|---|

| 10a | -11.23 | 7.73 | tandfonline.com |

| 10b | -11.45 | 5.30 | tandfonline.com |

| 10e | -12.21 | 1.13 | tandfonline.com |

| 10j | -11.52 | 4.68 | tandfonline.com |

Investigation of Nitric Oxide Synthase Modulation

The 1,4-thiazepane ring system has been utilized as a scaffold for the development of inhibitors targeting nitric oxide synthases (NOS). A series of 3- and 5-imino analogs of thiazepane were synthesized and assessed for their ability to inhibit human NOS isoforms. nih.gov The investigation revealed that these derivatives could effectively modulate NOS activity. Notably, the thiazepane analog designated as compound 25 emerged as the most potent inhibitor of inducible nitric oxide synthase (iNOS), with an IC₅₀ value of 0.19 µM. nih.gov This demonstrates the potential of the thiazepane scaffold in designing selective inhibitors for specific NOS isoforms.

Studies on Glycosidase and Amylase Inhibition

While various nitrogen and sulfur-containing heterocyclic compounds, such as benzothiazepines and thiadiazoles, have been extensively studied as inhibitors of α-glucosidase and α-amylase, specific research detailing the inhibitory activity of this compound or its direct derivatives against these enzymes is not prominently available in the reviewed literature. nih.govnih.govacs.orgnih.gov The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia. mdpi.com Studies on related benzothiazepine structures have shown potent, competitive inhibition of α-glucosidase with IC₅₀ values significantly lower than the standard drug, acarbose. nih.govacs.org However, direct evidence for 1,4-thiazepane derivatives in this area remains to be established.

β-Lactamase Inhibition and Thiazepine Intermediate Formation

A fascinating mechanistic role for the 1,4-thiazepine structure has been elucidated in the context of β-lactamase inhibition. nih.govacs.org β-Lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. frontiersin.org High-resolution crystallographic studies of a methylidene penem (B1263517) inhibitor in complex with class A (SHV-1) and class C (GC1) β-lactamases have revealed the formation of a novel, covalently bound 1,4-thiazepine intermediate. nih.govacs.org

The inhibition mechanism proceeds through several steps. Initially, the active site serine of the β-lactamase acylates the inhibitor. nih.gov This is followed by an intramolecular nucleophilic attack by the departing thiolate on a C6' atom of the inhibitor. acs.org This reaction results in the formation of a stable, seven-membered 1,4-thiazepine ring. nih.govacs.org This thiazepine-containing intermediate is stabilized against hydrolysis, effectively trapping and inactivating the enzyme. acs.org The stability is attributed to resonance with the dihydrothiazepine ring and the poor positioning or low occupancy of hydrolytic water molecules in the active site. nih.gov This mechanism represents a unique mode of β-lactamase inactivation, highlighting the formation of a thiazepine ring as a key step.

Mechanistic Insights into Cellular Processes (In Vitro Studies)

In vitro studies have provided significant mechanistic insights into how 1,4-thiazepane derivatives influence cellular processes at the molecular level. These investigations have established the scaffold as a versatile platform for interacting with diverse biological targets. Research has shown that functionalized 1,4-thiazepines can directly engage with epigenetic regulatory proteins, specifically acting as ligands for the BET bromodomain BRD4, thereby potentially modulating gene transcription. nih.gov

Furthermore, studies on cellular models of cancer have demonstrated that certain derivatives can trigger the intrinsic apoptotic pathway. acs.orgacs.org This is achieved by altering the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and increasing the activity of effector caspases, which leads to programmed cell death. acs.org The ability of these compounds to inhibit key enzymes involved in inflammation and cellular signaling, including lipoxygenases and nitric oxide synthases, has also been established through in vitro assays and computational models. tandfonline.comnih.gov Finally, a unique mechanism has been uncovered where the 1,4-thiazepine ring is formed as a stable intermediate during the covalent inhibition of β-lactamase enzymes, providing a novel strategy to combat antibiotic resistance. nih.govacs.org

Apoptosis Induction in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Research has demonstrated that certain 1,4-thiazepane derivatives are capable of initiating this process in cancer cells through various mechanisms.

One line of research identified a series of 2,3,6,7-tetrahydro-1,4-thiazepine derivatives as potent inducers of apoptosis. nih.gov Through structure-activity relationship (SAR) studies, compound 5d (5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-(2-methoxy-4-(methylthio)phenyl)-(E)-2,3,6,7-tetrahydro-1,4-thiazepine) was identified as a highly potent agent, being over 15 times more effective at inducing apoptosis in T47D breast cancer cells than the initial screening hit, compound 2a . nih.gov Further investigation revealed that this compound also functions as an inhibitor of tubulin polymerization, a mechanism known to disrupt cell division and trigger apoptosis. nih.gov The compound was also highly active in growth inhibition assays against the same cell line. nih.gov

Table 1: Apoptosis Induction and Growth Inhibition by 1,4-Thiazepine Derivatives in T47D Cells

| Compound | Apoptosis Induction (EC50, µM) | Growth Inhibition (GI50, µM) | Reference |

|---|---|---|---|

| 2a | >1.25 | Not Reported | nih.gov |

| 5d | 0.08 | 0.05 | nih.gov |

Other studies have explored different modifications of the 1,4-thiazepine scaffold. Novel 1,4-thiazepines featuring enyne modifications (TZEPs) have shown promising cytotoxic and apoptotic activities. acs.org These derivatives can disrupt Epidermal Growth Factor Receptor (EGFR) signaling pathways, which are pivotal in many cancers. acs.org By inhibiting EGFR, these compounds can reduce tumor growth and promote apoptosis. acs.org Flow cytometry analysis of cells treated with a lead compound, TZEP7 , confirmed its ability to induce apoptosis. acs.org The mechanism was further elucidated by RT-qPCR analysis, which showed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, along with increased levels of caspases, which are key executioners of the apoptotic process. acs.org

DNA Intercalation and Topoisomerase Modulation

A review of available scientific literature did not yield specific evidence for this compound or its direct derivatives acting via DNA intercalation or modulation of topoisomerase enzymes. These mechanisms, which involve the insertion of a molecule between DNA base pairs or the inhibition of enzymes that manage DNA topology, are characteristic of other specific classes of anticancer agents. nih.govnih.gov For instance, research has identified certain thiazole (B1198619) derivatives and phthalazines as having activity related to topoisomerase inhibition or DNA interaction, but this mechanism has not been demonstrated for the 1,4-thiazepane scaffold based on the available research. nih.govnih.gov

Interaction with Neurotransmitter Systems

Complex derivatives of the thiazepine scaffold have been investigated for their potential to modulate central nervous system targets, particularly neurotransmitter transporters. These transporters are crucial for regulating synaptic concentrations of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), and they are important targets for treating neuropsychiatric disorders.

Research into dibenzothiazepine derivatives has led to the development of multifunctional compounds with activity at several key neurotransmitter transporters. nih.gov One advanced hybrid compound, 17 , demonstrated potent inhibitory activity at human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. nih.gov This triple-reuptake inhibition profile is a sought-after characteristic for potential antidepressants and other CNS therapies. In addition to its effects on monoamine transporters, compound 17 also showed activity as a partial agonist at the μ-opioid receptor, highlighting its potential as a multifunctional agent for conditions such as neuropathic pain. nih.gov

Table 2: Neurotransmitter Transporter Inhibition by a Dibenzothiazepine Derivative

| Compound | hSERT (IC50, nM) | hNET (IC50, nM) | hDAT (IC50, µM) | Reference |

|---|---|---|---|---|

| 17 | 70 | 154 | 2.01 | nih.gov |

Other related seven-membered heterocyclic structures have also shown significant activity. For example, certain N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides have been found to possess high binding affinity for both dopamine D(2) and serotonin 5-HT(3) receptors, further establishing the utility of this type of scaffold in designing CNS-active agents. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Advanced 5-Methyl-1,4-Thiazepane Derivatives

While methods for the synthesis of the basic 1,4-thiazepane (B1286124) ring exist, future research will likely focus on the development of more efficient and versatile synthetic strategies to create a diverse range of this compound derivatives. nih.gov Key areas of exploration include:

Stereoselective Synthesis: Developing synthetic routes that allow for the precise control of stereochemistry at the C5 position and other potential chiral centers. This is crucial as the biological activity of chiral molecules can be highly dependent on their stereoisomeric form.

Diversity-Oriented Synthesis: Creating libraries of this compound analogs with a wide variety of substituents at different positions on the thiazepane ring. This can be achieved through the use of combinatorial chemistry and high-throughput synthesis techniques.

Green Chemistry Approaches: Designing more environmentally friendly synthetic methods that utilize less hazardous reagents and solvents, and generate minimal waste. nih.gov

A recent efficient, one-pot synthesis of 1,4-thiazepanones, precursors to 1,4-thiazepanes, utilizes α,β-unsaturated esters and 1,2-amino thiols. nih.gov This method has shown good yields and tolerates a broad scope of substrates, providing a solid foundation for the synthesis of diverse derivatives. nih.gov

Table 1: Comparison of Synthetic Approaches for 1,4-Thiazepane Analogs

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| One-pot Cyclization | α,β-unsaturated esters, 1,2-amino thiols | High efficiency, good yields, broad substrate scope. nih.gov | May require subsequent reduction and functionalization steps. nih.gov |

| Beckmann Rearrangement | Tetrahydro-1,4-thiapyranones | Access to 1,4-thiazepanones. | Limited diversity of starting materials. |

| Intramolecular Cyclization | N-propargylic β-enaminothiones | Provides access to methylene-thiazepines. researchgate.net | Requires multi-step synthesis of precursors. researchgate.net |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of 1,4-Thiazepane Bioactivity

To fully elucidate the biological activities of 1,4-thiazepane derivatives, a systems-level approach is necessary. The integration of various "omics" data can provide a comprehensive understanding of their mechanisms of action. This includes:

Genomics and Transcriptomics: Identifying the genes and gene expression profiles that are altered in response to treatment with 1,4-thiazepane compounds. This can reveal the cellular pathways and biological processes that are modulated by these molecules.

Proteomics: Analyzing the changes in protein expression and post-translational modifications to identify the direct protein targets of 1,4-thiazepane derivatives and their downstream effects.

Metabolomics: Studying the alterations in metabolic pathways to understand the broader physiological effects of these compounds.

By combining these multi-omics datasets, researchers can construct detailed models of how 1,4-thiazepanes exert their biological effects, leading to a more rational approach to drug design and development.

Rational Design of 1,4-Thiazepane-Based Probes and Chemical Tools

The development of chemical probes based on the 1,4-thiazepane scaffold will be instrumental in studying their biological targets and mechanisms of action. These chemical tools can be designed to:

Incorporate Reporter Tags: Attaching fluorescent dyes, biotin, or other reporter molecules to the 1,4-thiazepane core to enable visualization and pull-down experiments to identify binding partners.

Feature Photo-affinity Labels: Introducing photoreactive groups that can form a covalent bond with the target protein upon UV irradiation, allowing for the definitive identification of the binding site.

Serve as Activity-Based Probes: Designing probes that react with the active site of a specific enzyme, providing a readout of its activity in a complex biological system.

These rationally designed probes will be invaluable for target validation and for gaining a deeper understanding of the pharmacology of 1,4-thiazepane-based compounds.

Exploration of 1,4-Thiazepanes as Scaffolds for Novel Bioactive Molecules

The 1,4-thiazepane ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net Future research should continue to explore the potential of this scaffold in the discovery of new bioactive molecules for a wide range of therapeutic areas.

The three-dimensional nature of the 1,4-thiazepane ring makes it an attractive scaffold for targeting protein-protein interactions, which are often characterized by large, flat binding surfaces that are challenging for traditional small molecules. nih.gov The conformational flexibility of the seven-membered ring allows it to adopt various shapes to complement the topology of different protein targets. daneshyari.com

Recent studies have identified acylated 1,4-thiazepanes as ligands for BET (bromodomain and extraterminal domain) bromodomains, which are important targets in cancer therapy. nih.govnih.gov This finding highlights the potential of the 1,4-thiazepane scaffold in developing inhibitors for challenging drug targets. nih.govnih.gov Further exploration of substituted 1,4-thiazepanes could lead to the discovery of novel therapeutics for various diseases, including cancer, infectious diseases, and neurological disorders. chemmethod.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methyl-1,4-thiazepane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursors like β-amino thiols or thioethers under acidic or basic conditions. For example, refluxing 3-(methylamino)propanethiol with a carbonyl source (e.g., formaldehyde) in ethanol under nitrogen yields this compound. Optimization includes varying solvents (DMF, acetic acid), temperature (60–100°C), and catalysts (e.g., sodium acetate) to improve yield. Characterization requires NMR (¹H/¹³C), IR, and mass spectrometry .

Q. How should researchers characterize this compound to confirm its structural identity?

- Methodological Answer : Key steps include:

- ¹H NMR : Look for signals at δ 2.8–3.2 ppm (thiazepane ring protons) and δ 1.2–1.5 ppm (methyl group).

- ¹³C NMR : Peaks near 45–50 ppm (C-N) and 20–25 ppm (CH₃).

- IR : Absorbances at 2550–2600 cm⁻¹ (C-S stretch) and 1650–1700 cm⁻¹ (C=N/C=O if applicable).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₁₁NS (129.22 g/mol). Always compare with literature data .

Q. What are the solubility and stability considerations for this compound in experimental protocols?

- Methodological Answer : The compound is polar due to the thiazepane ring, making it soluble in polar aprotic solvents (DMF, DMSO) and partially soluble in ethanol. Stability tests under varying pH (4–9), temperature (4°C to 40°C), and light exposure should be conducted. Store under inert gas (N₂/Ar) at −20°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) analyze bond dissociation energies, HOMO-LUMO gaps, and charge distribution. For example, calculate the activation energy for ring-opening reactions with electrophiles. Validate predictions via experimental kinetics (HPLC monitoring) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : If NMR signals overlap or are ambiguous:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.